L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

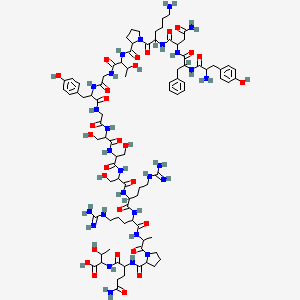

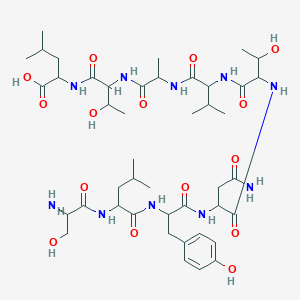

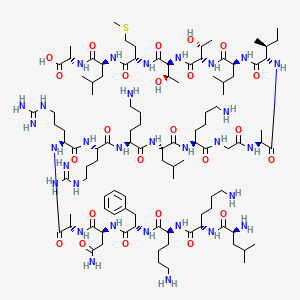

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- is a potent inhibitor of the enzyme Calmodulin-dependent Protein Kinase II. This compound is a peptide with the empirical formula C103H185N31O24S and a molecular weight of 2273.83 g/mol . It is known for its role in regulating various cellular processes by inhibiting the activity of Calmodulin-dependent Protein Kinase II, which is crucial for calcium signaling in cells .

Mechanism of Action

Target of Action

The primary target of the Calmodulin-dependent Protein Kinase II fragment 290-309 is the Ca2+/calmodulin-dependent protein kinase II (CaMKII) . CaMKII is a cytosolic enzyme activated by signal-transduction pathways that elevate intracellular free Ca2+ . It plays a crucial role in diverse cellular functions, from modulating ionic channels in muscles to encoding “memory” in neurons .

Mode of Action

The Calmodulin-dependent Protein Kinase II fragment 290-309 acts as a potent CaMK antagonist . It inhibits the Ca2+/calmodulin-dependent protein kinase II with an IC50 of 52 nM . This means it binds to the CaMKII, preventing it from performing its usual function in the cell.

Biochemical Pathways

The inhibition of CaMKII by the fragment 290-309 affects several biochemical pathways. One of the key pathways is the regulation of L-type calcium channels in neuroendocrine cells . The activation and autophosphorylation of CaMKII contribute to long-term potentiation in the hippocampus .

Result of Action

The inhibition of CaMKII by the Calmodulin-dependent Protein Kinase II fragment 290-309 can have several molecular and cellular effects. For instance, it can affect the regulation of L-type calcium channels, which are vital for secretion in neuroendocrine cells . This could potentially impact various physiological processes, including neuronal signaling and muscle contraction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).

Major Products

The major product of the synthesis is the L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- peptide itself. During the synthesis, intermediate protected peptides are formed, which are eventually deprotected and cleaved to yield the final product .

Scientific Research Applications

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl-: Potent inhibitor with a specific sequence.

Platelet-derived Growth Factor β-Receptor Fragment 742-758: Another peptide used in signaling studies.

Myelin Basic Protein Guinea Pig Fragment 68-82: Used in neurological research.

Protein Kinase A Inhibitor Fragment 6-22 amide: Inhibitor of Protein Kinase A, used in various signaling studies.

Uniqueness

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- is unique due to its specific inhibitory action on Calmodulin-dependent Protein Kinase II. Its ability to selectively inhibit this enzyme makes it a valuable tool in studying calcium signaling pathways and their implications in various diseases .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115)/t58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,80-,81-,82-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKHMNPQPYICFK-RBGVSSEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C103H185N31O24S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2273.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Calmodulin-dependent Protein Kinase II fragment 290-309 impact the study of beta-adrenergic regulation of ion channels in cardiac myocytes?

A1: Calmodulin-dependent Protein Kinase II fragment 290-309 is a potent and specific inhibitor of Calmodulin-dependent Protein Kinase II. In the context of the provided research, intracellular application of this fragment was used to assess the involvement of Calmodulin-dependent Protein Kinase II in the effects of the beta-adrenergic agonist isoprenaline on the Na+/K+ pump current in guinea pig ventricular myocytes []. The results showed that Calmodulin-dependent Protein Kinase II fragment 290-309 did not block the effects of isoprenaline, suggesting that this kinase was not involved in the observed changes in pump current. This is just one example of how this peptide inhibitor can be used to probe the involvement of Calmodulin-dependent Protein Kinase II in cellular signaling pathways.

Q2: Are there other examples of Calmodulin-dependent Protein Kinase II fragment 290-309 being used to study ion channel regulation?

A2: Yes, in addition to studying the Na+/K+ pump, Calmodulin-dependent Protein Kinase II fragment 290-309 has been used to investigate the role of Calmodulin-dependent Protein Kinase II in the regulation of other ion channels. For example, in a study on store-operated Ca2+ channels (SOCs) in rat liver cells, researchers found that the Ca2+ current activated by store depletion was blocked by Calmodulin-dependent Protein Kinase II fragment 290-309 []. This suggests that, unlike in the guinea pig ventricular myocytes, Calmodulin-dependent Protein Kinase II might be involved in the regulation of SOC activity in rat liver cells. These contrasting results highlight the cell-type specific nature of signaling pathways and the importance of using specific inhibitors like Calmodulin-dependent Protein Kinase II fragment 290-309 to dissect these pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.